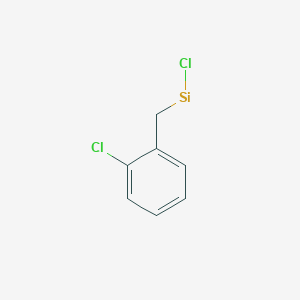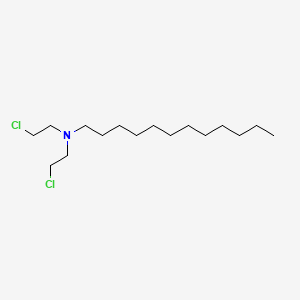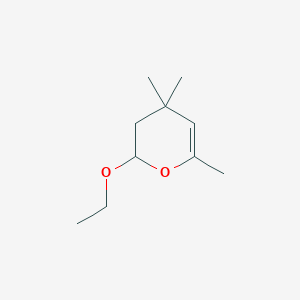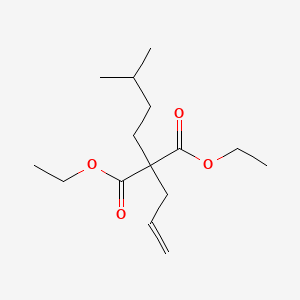
1-(Trimethylstannyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylstannyl)azepane is an organotin compound featuring a seven-membered azepane ring with a trimethylstannyl group attached
準備方法
Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)azepane can be synthesized through several methods. One common approach involves the reaction of azepane with trimethyltin chloride in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions: 1-(Trimethylstannyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized to form stannic derivatives or reduced to yield simpler organotin compounds.
Cycloaddition Reactions: It participates in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Common Reagents and Conditions:
Substitution: Halogens (e.g., bromine, chlorine), organolithium reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various organotin derivatives.
Oxidation: Stannic compounds.
Reduction: Simplified organotin compounds.
科学的研究の応用
1-(Trimethylstannyl)azepane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Trimethylstannyl)azepane involves its interaction with molecular targets through the trimethylstannyl group. This group can undergo nucleophilic substitution, forming covalent bonds with biological molecules. The azepane ring provides structural stability and enhances the compound’s ability to interact with various pathways .
類似化合物との比較
Azepane: A seven-membered ring compound without the trimethylstannyl group.
Oxepane: A seven-membered ring compound with an oxygen atom instead of nitrogen.
Silepane: A seven-membered ring compound with a silicon atom.
Uniqueness: 1-(Trimethylstannyl)azepane is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azepane derivatives and similar seven-membered ring compounds .
特性
CAS番号 |
58540-23-1 |
|---|---|
分子式 |
C9H21NSn |
分子量 |
261.98 g/mol |
IUPAC名 |
azepan-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C6H12N.3CH3.Sn/c1-2-4-6-7-5-3-1;;;;/h1-6H2;3*1H3;/q-1;;;;+1 |
InChIキー |
YUDHIQLZNULWSG-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)N1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)


![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)









